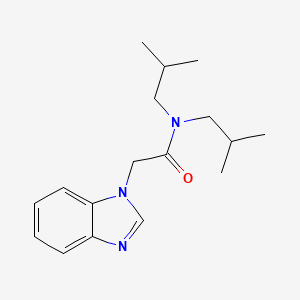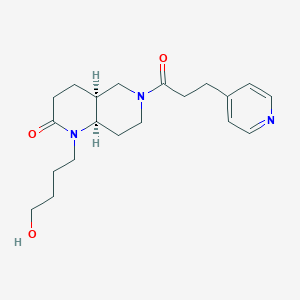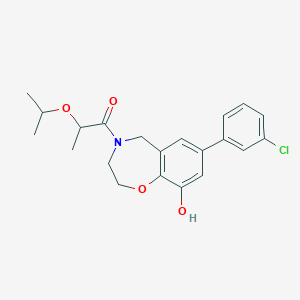
N-(5-chloro-2-pyridinyl)-2,4,6-trimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-pyridinyl)-2,4,6-trimethylbenzamide, commonly known as Clomazone, is a herbicide that is widely used in agriculture. It belongs to the family of benzamide herbicides and is used to control the growth of weeds in various crops, including cotton, soybean, peanuts, and corn. Clomazone is a selective herbicide, which means it only targets specific weeds and does not harm the crops.
作用機序
Clomazone works by inhibiting the activity of the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. This inhibition leads to the accumulation of toxic intermediates, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
Clomazone has been shown to have minimal toxicity to humans and animals. However, it can cause skin and eye irritation upon contact. In plants, Clomazone can cause stunting and discoloration of leaves, but these effects are usually temporary.
実験室実験の利点と制限
Clomazone is a widely used herbicide in agriculture, and its effectiveness has been demonstrated in numerous studies. However, its use in lab experiments is limited due to its high toxicity to aquatic organisms. Additionally, Clomazone can interfere with the growth of some plant species, which can affect the results of experiments.
将来の方向性
There are several areas of research that could be explored in the future regarding Clomazone. These include:
1. Developing new synthesis methods that are more efficient and environmentally friendly.
2. Investigating the effects of Clomazone on non-target organisms, such as soil microbes and insects.
3. Studying the molecular mechanisms of Clomazone resistance in weeds.
4. Developing new formulations of Clomazone that are more effective and have lower environmental impact.
5. Investigating the potential of Clomazone as a lead compound for the development of new herbicides.
Conclusion:
In conclusion, Clomazone is a widely used herbicide that has been extensively studied for its herbicidal properties and its effects on the environment. Its mechanism of action involves the inhibition of carotenoid biosynthesis, which leads to the death of susceptible plants. While Clomazone has been shown to be effective in controlling weeds in agriculture, its use in lab experiments is limited due to its high toxicity to aquatic organisms. There are several areas of research that could be explored in the future regarding Clomazone, including developing new synthesis methods, investigating its effects on non-target organisms, and studying its potential as a lead compound for the development of new herbicides.
合成法
Clomazone can be synthesized using various methods, including the reaction between 2,4,6-trimethylbenzoyl chloride and 5-chloro-2-pyridylamine. Another method involves the reaction between 2,4,6-trimethylbenzoic acid and 5-chloro-2-pyridylamine, followed by the addition of thionyl chloride.
科学的研究の応用
Clomazone has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to inhibit the biosynthesis of carotenoids, which are essential pigments in plants. This inhibition leads to the death of weeds that are susceptible to Clomazone.
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)-2,4,6-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-9-6-10(2)14(11(3)7-9)15(19)18-13-5-4-12(16)8-17-13/h4-8H,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTGZPUSFPEMAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=NC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]acetamide](/img/structure/B5362537.png)
![1-[3-(3-fluorophenyl)propanoyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5362558.png)
![1-(methylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5362563.png)
![1,6-dimethyl-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5362570.png)
![(3-{5-[(3-ethyl-4-isopropylpiperazin-1-yl)carbonyl]pyridin-2-yl}phenyl)methanol](/img/structure/B5362577.png)
![3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-N-1,3-thiazol-2-ylacrylamide](/img/structure/B5362584.png)
![1-{[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarbonitrile](/img/structure/B5362589.png)
![5-propyl-3-[(4-pyridinylmethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5362596.png)


![4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine](/img/structure/B5362609.png)
![methyl 3-[(4-isobutyl-2-methyl-3-oxo-1-piperazinyl)methyl]-4-methoxybenzoate](/img/structure/B5362622.png)
![methyl 5-ethyl-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5362627.png)
